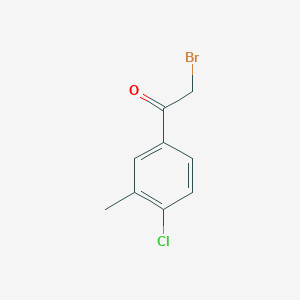

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-chloro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCPZLPBUCDKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343868 | |

| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205178-80-9 | |

| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205178-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis protocol for 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis involves an initial Friedel-Crafts acylation to form the ketone intermediate, followed by a selective alpha-bromination. This document provides detailed experimental procedures, a summary of expected quantitative data, and a logical workflow diagram to facilitate replication and understanding in a research and development setting.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative of typical yields and purities achievable with the described protocol.

| Parameter | Step 1: 1-(4-chloro-3-methylphenyl)ethanone | Step 2: this compound |

| Molecular Formula | C₉H₉ClO | C₉H₈BrClO |

| Molecular Weight | 168.62 g/mol | 247.52 g/mol |

| Typical Yield | 75-85% | 80-90% |

| Purity (by HPLC) | >98% | >97% |

| Appearance | Colorless to light yellow oil | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-3-methylphenyl)ethanone via Friedel-Crafts Acylation

This procedure outlines the acylation of 1-chloro-2-methylbenzene. The reaction introduces an acetyl group to the aromatic ring, primarily at the para position relative to the chloro group, to form the ketone intermediate.

Materials:

-

1-Chloro-2-methylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath with constant stirring.

-

Slowly add acetyl chloride (1.0 equivalent) to the suspension via an addition funnel over 15-20 minutes.

-

After the addition is complete, add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for an additional 1 hour, then let it warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(4-chloro-3-methylphenyl)ethanone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Alpha-Bromination

This procedure details the selective bromination of the methyl group of the ketone intermediate.

Materials:

-

1-(4-chloro-3-methylphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux (around 77°C for CCl₄ or higher for acetic acid) and maintain reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.

Logical and Experimental Workflow

The following diagrams illustrate the chemical transformation and the overall experimental workflow for the synthesis of this compound.

Caption: Two-step synthesis pathway for the target compound.

Caption: Overall experimental workflow from starting materials to purified product.

Technical Guide: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

CAS Number: 205178-80-9

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its chemical structure features a phenyl ring substituted with a chloro and a methyl group, and an ethanone side chain with a bromine atom at the alpha position. This combination of functional groups makes it a versatile reagent in various chemical transformations.

| Property | Value | Source |

| CAS Number | 205178-80-9 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrClO | [4] |

| Molecular Weight | 247.516 g/mol | [4] |

| Common Synonyms | 4-Chloro-3-methylphenacyl bromide | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the α-bromination of its corresponding acetophenone precursor, 1-(4-chloro-3-methylphenyl)ethanone.

Synthesis of the Precursor: 1-(4-chloro-3-methylphenyl)ethanone

The precursor, 1-(4-chloro-3-methylphenyl)ethanone (CAS: 37074-39-8), is a white crystalline solid.[5]

| Property of Precursor | Value | Source |

| Molecular Formula | C₉H₉ClO | [5] |

| Molar Mass | 168.62 g/mol | [5] |

| Melting Point | 56-57 °C | [5] |

| Boiling Point | 104-105 °C at 0.4 mm Hg | [5] |

General Experimental Protocol for α-Bromination of Acetophenones

While a specific protocol for this compound is not detailed in the available literature, a general and widely used method for the α-bromination of acetophenones can be adapted. This typically involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[6]

Materials:

-

1-(4-chloro-3-methylphenyl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent (e.g., carbon tetrachloride, chloroform, acetic acid)

-

Radical initiator (e.g., benzoyl peroxide, AIBN), if using NBS

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone in a suitable solvent.

-

Addition of Brominating Agent:

-

Using NBS: Add an equimolar amount of N-Bromosuccinimide and a catalytic amount of a radical initiator.

-

Using Bromine: Slowly add an equimolar amount of bromine dissolved in the same solvent to the reaction mixture. This step should be performed in a well-ventilated fume hood.

-

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

If NBS was used, the succinimide byproduct can be removed by filtration.

-

The reaction mixture is then washed with a suitable aqueous solution (e.g., sodium bisulfite to quench excess bromine, followed by brine).

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated ketones, particularly α-bromo ketones, are valuable intermediates in the synthesis of a wide range of biologically active molecules. They serve as electrophilic building blocks that readily react with nucleophiles, enabling the construction of more complex molecular scaffolds.

A patent for the preparation of dihydrooxadiazinone compounds mentions the use of this compound as a key intermediate.[7] Dihydrooxadiazinones are a class of heterocyclic compounds that have been explored for various therapeutic applications.

Experimental Workflow for Use as a Synthetic Intermediate:

The primary utility of this compound is in nucleophilic substitution reactions where the bromine atom acts as a good leaving group.

Caption: Workflow illustrating the use of the title compound in synthesizing target molecules.

Potential Signaling Pathways and Biological Activity

While no specific biological activity or modulation of signaling pathways has been directly attributed to this compound in the reviewed literature, its role as a precursor to other bioactive molecules is significant. The final products synthesized from this intermediate may target a variety of biological pathways implicated in diseases. For instance, heterocyclic compounds derived from such intermediates are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.

The investigation of novel compounds synthesized using this compound would typically involve a series of in vitro and in vivo assays to determine their biological effects and identify the signaling pathways they modulate.

Logical Relationship for Drug Discovery Cascade:

Caption: Logical flow from the chemical intermediate to clinical drug candidates.

Safety and Handling

As an α-bromo ketone, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility is demonstrated by its application in the synthesis of heterocyclic systems like dihydrooxadiazinones. While specific biological data for this compound is limited, its role as a versatile building block underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. Further research into the synthesis and biological evaluation of novel compounds derived from this intermediate is warranted to explore its full potential in developing new therapeutic agents.

References

- 1. 2-BROMO-1-(4-CHLORO-3-METHYLPHENYL)ETHAN-1-ONE | 205178-80-9 [chemicalbook.com]

- 2. 4-Chloro-3-methylphenacyl bromide (CAS 205178-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 205178-80-9 this compound AKSci W4314 [aksci.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WO2019025562A1 - Dihydrooxadiazinones - Google Patents [patents.google.com]

- 8. combi-blocks.com [combi-blocks.com]

Technical Guide: Physical Properties of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a consolidated overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical framework for understanding these properties.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in chemical reactions. The table below summarizes the key physical data for this compound.

| Property | Value | Reference |

| CAS Number | 205178-80-9 | [1][2] |

| Molecular Formula | C₉H₈BrClO | [1][2] |

| Molecular Weight | 247.52 g/mol | [1][3] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point | 312.3 °C at 760 mmHg | [4] |

| Density | ~1.524 g/cm³ | [5] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively published, the following are general, well-established methodologies for compounds of this nature.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the crystalline compound is loaded into a capillary tube to a height of 2-3 mm.[6]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) for an accurate determination.[7]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[7]

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

-

Small test tube or boiling tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

Procedure (Micro Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is heated slowly and evenly.

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Solubility Determination

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[9]

-

The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered soluble under those conditions. If it does not, it is considered insoluble. The process can be repeated with different solvents to create a solubility profile.

Logical Relationships of Physical Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationships of this compound's properties.

References

- 1. 205178-80-9 this compound AKSci W4314 [aksci.com]

- 2. scbt.com [scbt.com]

- 3. 205178-80-9[2-Bromo-1-(4-chloro-3-methylphenyl)ethan-1-one]- Acmec Biochemical [acmec.com.cn]

- 4. molbase.com [molbase.com]

- 5. chembk.com [chembk.com]

- 6. mt.com [mt.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. saltise.ca [saltise.ca]

Spectroscopic Analysis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS No. 205178-80-9). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, such as 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(m-tolyl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~7.70 | dd | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| ~4.45 | s | 2H | -CH₂Br |

| ~2.40 | s | 3H | -CH₃ |

Predicted spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O |

| ~139.0 | Ar-C |

| ~136.0 | Ar-C |

| ~132.5 | Ar-C |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~30.5 | -CH₂Br |

| ~20.5 | -CH₃ |

Predicted spectrum acquired in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1200 | Medium | C-C Stretch |

| ~820 | Strong | C-Cl Stretch |

| ~680 | Strong | C-Br Stretch |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 246/248/250 | High | [M]⁺ (Molecular Ion) |

| 167/169 | Medium | [M - Br]⁺ |

| 139/141 | High | [M - CH₂Br]⁺ |

| 111 | Medium | [C₇H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Predicted for Electron Ionization (EI) source. Intensities are relative and the isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the relaxation delay to 1 second.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this type of molecule.

-

Data Acquisition:

-

Introduce the sample into the ion source (a direct insertion probe for solids or via GC for a GC-MS system).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of approximately m/z 50-350.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic patterns of bromine and chlorine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the process of synthesizing, purifying, and spectroscopically analyzing an organic compound.

In-Depth Technical Guide: Molecular Weight of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the chemical compound 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. The information presented herein is intended to support research and development activities where precise molecular weight is a critical parameter.

Chemical Identity

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula (C₉H₈BrClO) and the standard atomic weights of carbon, hydrogen, bromine, chlorine, and oxygen.

The standard atomic weights for the relevant elements are as follows:

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[2][3][4] |

| Hydrogen | H | ~1.008[5][6] |

| Bromine | Br | ~79.904[7][8][9] |

| Chlorine | Cl | ~35.45[10][11][12][13] |

| Oxygen | O | ~15.999[14][15][16][17] |

Based on these atomic weights, the molecular weight of this compound is calculated as follows:

(9 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 35.45) + (1 × 15.999) = 247.516 amu

This calculated molecular weight is consistent with the published data for this compound.[1]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of the compound from its constituent elements.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Chlorine - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. fiveable.me [fiveable.me]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

Technical Guide: Solubility Profile of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone (CAS No. 205178-80-9). As a substituted aromatic ketone, this compound is of interest in various research and development applications, particularly in synthetic and medicinal chemistry. A thorough understanding of its solubility is critical for its effective use in reaction media, formulation development, and biological assays. This document synthesizes the predicted solubility of the compound based on the established behavior of structurally similar molecules and provides standardized, detailed protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound, which features a polar carbonyl group and a largely nonpolar aromatic ring with halogen substituents, a qualitative solubility profile can be predicted.

Generally, aromatic ketones exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the polar carbonyl group in aldehydes and ketones allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, as the carbon chain length and overall nonpolar character of the molecule increase, water solubility tends to decrease. For small aldehydes and ketones (up to about four or five carbons), moderate water solubility is observed, but this diminishes with larger structures.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, based on the properties of analogous aromatic ketones.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble in Water; Soluble in Alcohols | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The compound is likely soluble in alcohols due to the polarity of the carbonyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate the polar carbonyl group and the aromatic ring. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | Solubility will depend on the specific solvent. Halogenated solvents like dichloromethane are often effective for dissolving halogenated aromatic compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocols are recommended. These methods are standard in drug discovery and chemical research for determining both kinetic and thermodynamic solubility.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4, or an organic solvent) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation (e.g., on an orbital shaker) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Sample Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, the sample should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.

-

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of a compound's solubility under non-equilibrium conditions and is often used in early-stage drug discovery.

Methodology:

-

Compound Preparation:

-

Prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO.

-

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS) in a microplate well.

-

Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

-

Detection and Quantification:

-

The concentration of the dissolved compound can be determined by various methods:

-

Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).

-

Direct UV-Vis Spectroscopy: After filtering out the precipitate, the absorbance of the solution is measured.

-

HPLC or LC-MS: Similar to the equilibrium method, for more precise quantification after separation of the solid.

-

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a thorough and predictive analysis.

Chemical Structure and Properties

This compound is a substituted α-bromoacetophenone. Its structure consists of a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. An ethanone group is attached to the 1-position of the phenyl ring, with a bromine atom substituting one of the hydrogens on the methyl group of the ethanone moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 205178-80-9 | Supplier Information |

| Molecular Formula | C₉H₈BrClO | Supplier Information |

| Molecular Weight | 247.52 g/mol | Calculated |

| Appearance | White to off-white crystalline solid (Predicted) | Analogy to similar compounds |

| Melting Point | 56-57 °C (for the precursor 1-(4-chloro-3-methylphenyl)ethanone) | [1] |

| Boiling Point | 104-105 °C at 0.4 mmHg (for the precursor 1-(4-chloro-3-methylphenyl)ethanone) | [1] |

| Solubility | Soluble in organic solvents like ethanol, ether, and petroleum ether (for the precursor) | [1] |

Synthesis

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(4-chloro-3-methylphenyl)ethanone. Several methods are available for the α-bromination of acetophenones.

Experimental Protocol: α-Bromination of 1-(4-chloro-3-methylphenyl)ethanone

This protocol is a general method adapted from procedures for the synthesis of similar α-bromoacetophenones.

Materials:

-

1-(4-chloro-3-methylphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (on phenyl ring) | ~2.4 | Singlet | - |

| -CH₂Br | ~4.4 | Singlet | - |

| Aromatic H (position 2) | ~7.8 | Doublet | ~2 |

| Aromatic H (position 5) | ~7.4 | Doublet | ~8 |

| Aromatic H (position 6) | ~7.6 | Doublet of Doublets | ~8, ~2 |

Prediction based on data for 1-(4-chloro-3-methylphenyl)ethanone and other α-bromoacetophenones.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (on phenyl ring) | ~20 |

| -CH₂Br | ~30-35 |

| Aromatic C (quaternary, C1) | ~135 |

| Aromatic C (quaternary, C3) | ~138 |

| Aromatic C (quaternary, C4) | ~134 |

| Aromatic C (C2, C5, C6) | ~125-132 |

| C=O | ~190 |

Prediction based on data for 1-(4-chloro-3-methylphenyl)ethanone and other α-bromoacetophenones.

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1690 cm⁻¹.C-Br stretch around 600-700 cm⁻¹.Aromatic C-H stretches above 3000 cm⁻¹.Aromatic C=C stretches around 1600 and 1480 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity due to the presence of bromine.A prominent peak corresponding to the loss of the bromine radical (·Br).A significant peak for the 4-chloro-3-methylbenzoyl cation [C₈H₆ClO]⁺.[2] |

Potential Biological Activities and Applications

While specific biological studies on this compound are limited, the broader class of α-bromoacetophenones and related structures are known to exhibit a range of biological activities. These compounds are often investigated for their potential as intermediates in the synthesis of more complex, biologically active molecules.

Potential Signaling Pathway Involvement (Hypothetical):

α-Bromoacetophenones are known to be reactive electrophiles and can act as alkylating agents, potentially interacting with nucleophilic residues (such as cysteine) in proteins. This reactivity could lead to the inhibition of enzymes, such as kinases or phosphatases, which are critical components of cellular signaling pathways. For instance, inhibition of a kinase could disrupt a phosphorylation cascade involved in cell proliferation or survival, suggesting potential anticancer applications.

Caption: Hypothetical kinase inhibition by the target compound.

Known activities of related compounds include:

-

Antimicrobial and Antifungal Activity: Various substituted bromoacetophenones have demonstrated efficacy against a range of bacteria and fungi.

-

Cytotoxicity: The electrophilic nature of the α-bromoketone moiety can lead to cytotoxicity, making these compounds and their derivatives interesting candidates for anticancer drug development.[3]

-

Enzyme Inhibition: As mentioned, these compounds can act as inhibitors of various enzymes, including protein kinases.

The presence of the chloro and methyl substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and target specificity. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a robust, predictive overview of its chemical properties, a reliable synthesis protocol, and an informed perspective on its potential biological activities based on the current understanding of related compounds. This information serves as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-1-phenyl-1-ethanone oxime | C8H8BrNO | CID 301952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is an alpha-bromoacetophenone derivative, a class of organic compounds recognized for their utility as versatile synthetic intermediates in the preparation of a wide array of heterocyclic compounds and pharmacologically active molecules. The presence of a reactive bromine atom alpha to a carbonyl group makes this compound a valuable building block for introducing the 4-chloro-3-methylphenyl ethanone moiety into larger, more complex structures. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development, based on the known activities of structurally related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor.

| Property | This compound | 1-(4-chloro-3-methylphenyl)ethanone (Precursor) |

| IUPAC Name | This compound | 1-(4-chloro-3-methylphenyl)ethanone |

| Molecular Formula | C₉H₈BrClO[1][2] | C₉H₉ClO |

| Molecular Weight | 247.52 g/mol [1][2] | 168.62 g/mol |

| CAS Number | 205178-80-9[1][2] | 37074-39-8 |

| Melting Point | Not available (likely a low-melting solid) | 56-57 °C |

| Boiling Point | Not available | 104-105 °C at 0.4 mmHg |

Table 2: Spectral Data for Structurally Similar α-Bromoacetophenones.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |

| 2-Bromo-1-(4-methylphenyl)ethanone | 7.85 (d, 2H), 7.27 (d, 2H), 4.44 (s, 2H), 2.42 (s, 3H) | 191.0, 144.8, 131.6, 129.5, 129.0, 30.9, 21.7 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the alpha-bromination of its precursor, 1-(4-chloro-3-methylphenyl)ethanone. A general and adaptable method for this transformation is the acid-catalyzed bromination using a suitable brominating agent.

Experimental Workflow for α-Bromination

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Materials:

-

1-(4-chloro-3-methylphenyl)ethanone

-

Pyridine hydrobromide perbromide (or N-Bromosuccinimide)

-

Glacial Acetic Acid (solvent and catalyst)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-chloro-3-methylphenyl)ethanone (1 equivalent) in glacial acetic acid. b. To this solution, add pyridine hydrobromide perbromide (1.1 equivalents) portion-wise over 15 minutes. c. Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. e. Extract the aqueous mixture with dichloromethane (3 x 50 mL). f. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural class, α-bromoacetophenones, are known to be valuable precursors for a variety of biologically active molecules. Their reactivity allows for the facile synthesis of diverse heterocyclic scaffolds, which are prevalent in many approved drugs.

Furthermore, substituted acetophenone derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, and potential as enzyme inhibitors.[3][4] For instance, some acetophenone derivatives have been shown to possess anti-inflammatory properties.[5][6]

Potential as an Inhibitor of Inflammatory Signaling Pathways

Based on studies of structurally related compounds, this compound could potentially modulate inflammatory responses. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglia. These pathways are critical regulators of the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

References

- 1. 2-Bromo-1-(4-methylphenyl)ethan-1-one(619-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone, a versatile synthetic intermediate. The document elucidates the core reactivity principles governed by its α-bromo ketone functional group, focusing on nucleophilic substitution and cyclocondensation reactions. Detailed experimental protocols for key transformations, based on closely related analogs, are provided to guide synthetic applications. The potential for this compound to serve as a scaffold in the synthesis of biologically active molecules, particularly heterocyclic compounds such as thiazoles, is a central theme. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of its synthetic utility.

Introduction

This compound, with the CAS number 205178-80-9, belongs to the class of α-haloketones.[1] This class of compounds is of significant interest in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity makes this compound a valuable building block for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The substituted phenyl ring further offers opportunities for structural modifications to modulate the biological activity of the resulting derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 205178-80-9 | [1] |

| Molecular Formula | C₉H₈BrClO | [1] |

| Molecular Weight | 247.52 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in common organic solvents like ethanol, acetone, and DMF. |

Core Reactivity Profile

The reactivity of this compound is dominated by the α-bromo ketone moiety. The primary reaction pathways involve the substitution of the bromine atom by a nucleophile.

References

The Versatility of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone: A Gateway to Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a halogenated acetophenone derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, namely the reactive α-bromo ketone moiety and the substituted phenyl ring, make it a key intermediate in the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of pharmacologically relevant scaffolds. While specific data for this exact molecule is limited in publicly available literature, its applications can be confidently inferred from the well-established reactivity of analogous α-bromoacetophenones.

Core Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 205178-80-9 | [1] |

| Molecular Formula | C₉H₈BrClO | [1] |

| Molecular Weight | 247.52 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like acetone, ethanol, and dichloromethane. |

Potential Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its application as a precursor for the synthesis of a multitude of heterocyclic systems. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon allows for a variety of cyclization reactions with appropriate nucleophiles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thioacetamide.

-

Reaction with Thiourea: The reaction of this compound with thiourea is expected to yield 2-amino-4-(4-chloro-3-methylphenyl)thiazole. This reaction typically proceeds by initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration.

-

Reaction with Thioamides: Similarly, reaction with various thioamides would lead to the formation of 2-substituted-4-(4-chloro-3-methylphenyl)thiazoles. The substituent at the 2-position of the thiazole ring can be easily varied by choosing the appropriate thioamide.

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The substituents on the phenyl ring of the starting material can significantly influence the pharmacological profile of the resulting thiazole derivatives.

Synthesis of Imidazole Derivatives

Imidazole scaffolds are central to many biologically active molecules. The synthesis of imidazoles from α-haloketones can be achieved through several methods, most notably the Debus-Radziszewski synthesis and its variations.

-

Reaction with Amidines: The condensation of this compound with amidines, such as benzamidine, would produce 2,4-disubstituted imidazoles. The reaction involves the formation of an intermediate by nucleophilic substitution of the bromide, followed by cyclization with the second nitrogen of the amidine.

Synthesis of Oxazole and Oxazoline Derivatives

Oxazoles and their partially saturated counterparts, oxazolines, are another class of heterocyclic compounds with significant applications in medicinal chemistry and as chiral ligands in asymmetric synthesis.

-

Reaction with Amides: The reaction of this compound with primary amides can lead to the formation of oxazoles. This reaction, known as the Robinson-Gabriel synthesis, typically requires a dehydrating agent.

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of five-membered heterocyclic compounds from this compound is depicted below. This diagram illustrates the key reaction pathways leading to the formation of thiazole, imidazole, and oxazole derivatives.

Experimental Protocols (Exemplary)

General Procedure for the Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or acetone.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then neutralized with a base (e.g., aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Potential Biological Activities of Derivatives

The true potential of this compound lies in the biological activities of the compounds derived from it. Based on the extensive literature on analogous heterocyclic compounds, the following activities can be anticipated:

-

Antimicrobial and Antifungal Activity: Thiazole and imidazole moieties are present in numerous clinically used antimicrobial and antifungal agents. The incorporation of the 4-chloro-3-methylphenyl group may enhance the lipophilicity and, consequently, the cell permeability of the resulting compounds, potentially leading to improved activity.

-

Anticancer Activity: Many kinase inhibitors and other anticancer drugs feature substituted thiazole and imidazole cores. Derivatives of this compound could be screened for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Certain heterocyclic compounds derived from α-haloketones have demonstrated anti-inflammatory properties, for instance, by inhibiting enzymes involved in the inflammatory cascade.

Signaling Pathway Visualization (Hypothetical)

Should a derivative of this compound be identified as, for example, a kinase inhibitor, its mechanism of action could be represented in a signaling pathway diagram. The following is a hypothetical example of a derivative inhibiting a generic kinase pathway involved in cell proliferation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. Its utility as a building block for creating libraries of potential drug candidates is clear from the well-established chemistry of related α-bromoacetophenones. Further research into the specific reactions and biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents and other valuable chemical entities. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is a valuable bifunctional intermediate in organic synthesis. Its structure, featuring an α-bromoketone moiety, allows for versatile reactions to construct a variety of heterocyclic systems and other complex organic molecules. This document provides an overview of its synthesis, key applications with a focus on the preparation of thiazole derivatives, and detailed experimental protocols. The information presented is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Synthesis

This compound, also known as α-bromo-4-chloro-3-methylacetophenone, is a solid organic compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 205178-80-9 |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Appearance | Solid |

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is a general representation of the α-bromination of an acetophenone derivative and may require optimization for this specific substrate.

Materials:

-

4-Chloro-3-methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylacetophenone (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield this compound.

Expected Yield: Yields for α-bromination of acetophenones typically range from 70-90%, depending on the substrate and reaction conditions.

Applications in Organic Synthesis: Synthesis of Thiazole Derivatives

A primary application of α-bromo ketones is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

The reaction of this compound with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-(4-chloro-3-methylphenyl)thiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole (Representative Procedure)

This protocol is a representative procedure for the Hantzsch thiazole synthesis and can be adapted for this compound.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add thiourea (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the free base of the aminothiazole.

-

Collect the solid product by filtration, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chloro-3-methylphenyl)thiazole.

Table 2: Expected Product Characterization Data (Hypothetical)

| Analysis | Expected Result |

| Appearance | Crystalline solid |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chloro-3-methylphenyl group, a singlet for the thiazole C5-H, and a broad singlet for the amino protons. |

| ¹³C NMR | Peaks corresponding to the carbons of the substituted phenyl ring and the thiazole ring. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

| Yield | 60-85% |

Potential Biological Significance of Derivatives

Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities.[4][5] The derivatives synthesized from this compound are potential candidates for antimicrobial and antifungal screening. The presence of the chloro and methyl substituents on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

Table 3: Potential Antimicrobial Activity of Thiazole Derivatives

| Microbial Strain | Potential Activity |

| Staphylococcus aureus (Gram-positive bacteria) | Moderate to good |

| Escherichia coli (Gram-negative bacteria) | Moderate |

| Candida albicans (Fungus) | Moderate to good |

Note: The potential activity is an estimation based on the general activity of similar thiazole derivatives and would require experimental verification.

Workflow and Reaction Pathway Diagrams

Diagram 1: Synthesis of this compound

References

- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 2. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone as a versatile building block in the synthesis of various heterocyclic scaffolds. This key intermediate is particularly valuable for the construction of thiazole and imidazole rings, which are prevalent in many biologically active compounds and pharmaceutical agents.

Introduction to this compound

This compound is an α-bromo ketone, a class of compounds well-known for their high reactivity and utility as electrophilic synthons in organic synthesis. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack, facilitating a variety of cyclization reactions. The substituted phenyl ring, featuring a chloro and a methyl group, allows for the introduction of specific steric and electronic properties into the target heterocyclic molecules, which can be crucial for modulating their biological activity.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is as a precursor for the formation of five-membered rings through condensation reactions with various nucleophiles. The most notable examples include the Hantzsch thiazole synthesis and the synthesis of substituted imidazoles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide or thiourea. The reaction of this compound with thiourea is a straightforward approach to synthesize 2-amino-4-(4-chloro-3-methylphenyl)thiazole, a valuable scaffold in medicinal chemistry.

Caption: Hantzsch Thiazole Synthesis Pathway.

Synthesis of Imidazole Derivatives

Substituted imidazoles, another important class of heterocyclic compounds with diverse biological activities, can be synthesized from this compound by reacting it with amidines. This reaction provides a direct route to 2,4-disubstituted imidazoles. For instance, the reaction with benzamidine would yield 2-phenyl-4-(4-chloro-3-methylphenyl)imidazole.

Caption: Imidazole Synthesis from an α-Bromo Ketone.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of thiazole and imidazole derivatives using α-bromoacetophenones analogous to this compound. These data are provided to give an expected range for reaction parameters and yields.

Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives

| α-Bromo Ketone | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | Reflux | 3 | 85-95 | Adapted from general Hantzsch synthesis protocols |

| 2-Bromo-1-(4-methylphenyl)ethanone | Thiourea | Ethanol | 78 | 1 | 92 | [1] |

| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High | [2] |

Table 2: Synthesis of 2,4-Disubstituted Imidazole Derivatives

| α-Bromo Ketone | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Benzamidine | Acetonitrile | K₂CO₃ | Reflux | 4 | 70-85 | Adapted from general imidazole synthesis protocols |

| 2-Bromoacetophenone | Various Amidines | THF/Water | K₂CO₃ | Reflux | 2-4 | 80-95 | [3] |

| 4-Methoxyphenacyl bromide | Benzamidine | THF/Water | KHCO₃ | Reflux | 3 | 95 | [3] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a thiazole and an imidazole derivative from this compound.

Protocol 1: Synthesis of 2-Amino-4-(4-chloro-3-methylphenyl)thiazole

This protocol is based on the well-established Hantzsch thiazole synthesis.

Caption: Experimental Workflow for Thiazole Synthesis.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (sufficient to make a 0.5 M solution of the bromo-ketone)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

To a round-bottom flask, add this compound and thiourea.

-

Add ethanol to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Slowly add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture to neutralize the hydrobromic acid formed during the reaction. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

Dry the product under vacuum or in a desiccator to obtain the crude 2-amino-4-(4-chloro-3-methylphenyl)thiazole.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol if necessary.

Protocol 2: Synthesis of 2-Phenyl-4-(4-chloro-3-methylphenyl)imidazole

This protocol is a representative procedure for the synthesis of a 2,4-disubstituted imidazole.

Caption: Experimental Workflow for Imidazole Synthesis.

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Glass funnel for filtration

-

Chromatography column

Procedure:

-

To a round-bottom flask, add benzamidine hydrochloride and potassium carbonate.

-

Add anhydrous acetonitrile to the flask.

-

Add this compound to the stirred suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-4-(4-chloro-3-methylphenyl)imidazole.

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Reaction of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone with Thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-chloro-3-methylphenyl)thiazole via the Hantzsch thiazole synthesis, reacting 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone with thiourea. The resulting 2-aminothiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. These notes are intended to guide researchers in the synthesis, characterization, and potential applications of this class of compounds.

Introduction

The reaction between α-haloketones and thiourea, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole derivatives.[1][2] These heterocyclic compounds are of significant interest in drug discovery due to their diverse pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates.

The specific reaction of this compound with thiourea yields 2-amino-4-(4-chloro-3-methylphenyl)thiazole, a compound with potential for further derivatization and biological screening. This document outlines the synthetic protocol, expected data, and potential biological relevance of this compound and its analogs.

Reaction Mechanism and Pathway